2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a chloroacetamide moiety
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the presence of halogen atoms at certain positions in acetamide functionality can influence the activity of similar compounds .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. It’s worth noting that similar compounds have been found to inhibit the proliferation of certain cancer cell lines .
Result of Action
Similar compounds have shown inhibitory effects on the proliferation of certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-(3-methoxyphenyl)-1,3-thiazol-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is usually refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted thiazole derivatives.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity against certain cancer cell lines.
Industry: Potential use in the development of new herbicides and pesticides.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-17-9-4-2-3-8(5-9)10-7-18-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLLFUKEQCSCPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214529 | |
Record name | 2-Chloro-N-[4-(3-methoxyphenyl)-2-thiazolyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401214529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83558-10-5 | |
Record name | 2-Chloro-N-[4-(3-methoxyphenyl)-2-thiazolyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83558-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[4-(3-methoxyphenyl)-2-thiazolyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401214529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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